
2-Ethyl-5-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-methylcyclohexan-1-one is a chemical compound with the CAS Number: 116530-93-9 . It has a molecular weight of 140.23 . The compound is a liquid at room temperature .
Physical And Chemical Properties Analysis
2-Ethyl-5-methylcyclohexan-1-one is a liquid at room temperature . It has a molecular weight of 140.23 .Aplicaciones Científicas De Investigación
1. Ethylene Perception Inhibition in Fruits and Vegetables
2-Ethyl-5-methylcyclohexan-1-one appears to be closely related to compounds like 1-methylcyclopropene (1-MCP) which is a well-researched inhibitor of ethylene perception. Ethylene is a natural plant hormone involved in the ripening process. The inhibitor 1-MCP has been significantly explored for its capacity to maintain product quality in fruits and vegetables by delaying ripening and senescence, as it binds to the ethylene receptor in plant cells, preventing ethylene from binding and exerting its natural effects. This application has seen rapid adoption in industries, particularly for apples, and is expected to have potential for a broad range of fruits and vegetables (Watkins, 2006).
2. Understanding Plant Physiology and Biochemistry
Research on compounds similar to 2-Ethyl-5-methylcyclohexan-1-one offers valuable insights into plant physiology and biochemistry. The study and application of ethylene perception inhibitors like 1-MCP help in dissecting the role of ethylene in plants. These inhibitors affect a range of processes in fruits, vegetables, and floriculture crops, helping in understanding various aspects such as respiration, ethylene production, color changes, and more. This knowledge contributes significantly to agricultural science and horticulture, offering ways to enhance postharvest quality and extend the shelf life of perishable produce (Blankenship & Dole, 2003).
3. Synthesis of Bioactive Compounds
In the realm of organic synthesis, compounds like 2-Ethyl-5-methylcyclohexan-1-one are involved in the synthesis of bioactive molecules. For instance, derivatives of cyclohexanone have been synthesized for attracting specific species of insects, indicating their potential in developing eco-friendly pest control methods or pollinator attractants. Such syntheses often involve multistep procedures and aim to create substances with specific biological activities (Raw & Jang, 2000).
4. Agricultural Product Preservation
The use of ethylene perception inhibitors is not just limited to understanding plant biochemistry but has direct commercial applications. The encapsulation of compounds like 1-MCP, which is structurally related to 2-Ethyl-5-methylcyclohexan-1-one, is used for preserving the freshness of horticultural products. Such compounds need to be stored in absorbents due to their gaseous nature and are released in a controlled manner to prolong the shelf life of fruits, vegetables, and flowers (Zhang et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-ethyl-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-8-5-4-7(2)6-9(8)10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJFCLIBKNVRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-methylcyclohexan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(propan-2-yl)piperazine-1-carboxamide](/img/structure/B2647921.png)
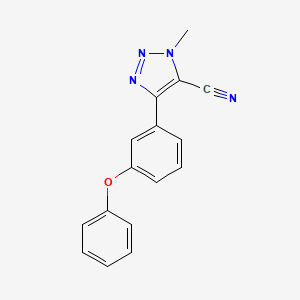

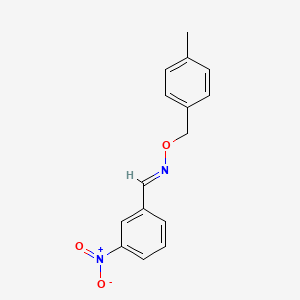


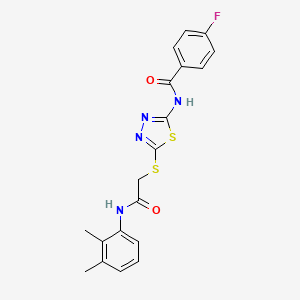
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2647931.png)
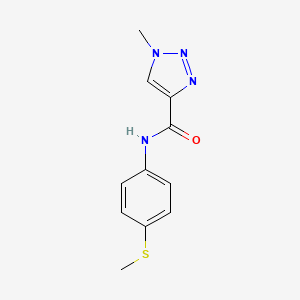
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2647934.png)
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2647935.png)
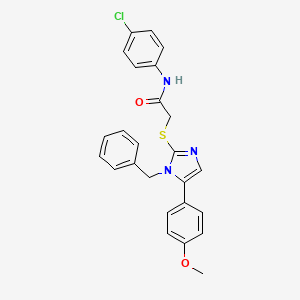
![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2647939.png)
